4-(2,3-Dichlorophenoxymethyl)phenylmagnesium bromide
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Overview
Description
4-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(2,3-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the reaction proceeds smoothly and safely. The product is then purified and standardized to the desired concentration of 0.25 M in tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic structures.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Tetrahydrofuran, diethyl ether.
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed through substitution and coupling reactions.
Scientific Research Applications
4-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in the construction of complex organic structures. The molecular targets are typically carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylmagnesium bromide
- 4-(methoxyphenyl)magnesium bromide
- 4-(bromophenyl)magnesium bromide
Uniqueness
4-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the dichlorophenoxymethyl group, which imparts specific reactivity and selectivity in chemical reactions
Properties
Molecular Formula |
C13H9BrCl2MgO |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;1,2-dichloro-3-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
NZXNXWAFVCBORV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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